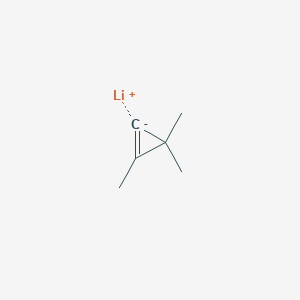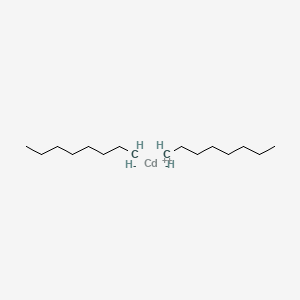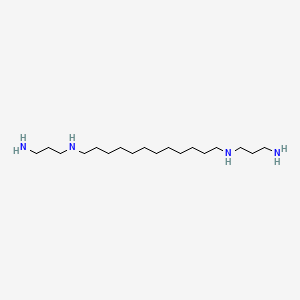
lithium;1,3,3-trimethylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,3,3-trimethylcyclopropene is a compound that combines the properties of lithium, an alkali metal, with 1,3,3-trimethylcyclopropene, a cyclopropene derivative. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3,3-trimethylcyclopropene typically involves the reaction of 1,3,3-trimethylcyclopropene with a lithium reagent. One common method is the reaction of 1,3,3-trimethylcyclopropene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,3,3-trimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different cyclopropane derivatives.
Substitution: The lithium atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;1,3,3-trimethylcyclopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which lithium;1,3,3-trimethylcyclopropene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can mimic magnesium ions in biological systems, affecting various enzymatic pathways and cellular processes. The cyclopropene moiety can undergo reactions that modify the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethylcyclopropene: The parent compound without the lithium ion.
Cyclopropene Derivatives: Other cyclopropene compounds with different substituents.
Lithium Compounds: Other lithium-containing compounds used in similar applications.
Uniqueness
Lithium;1,3,3-trimethylcyclopropene is unique due to the combination of lithium’s reactivity and the structural properties of 1,3,3-trimethylcyclopropene. This combination allows for unique reactivity and applications that are not possible with either component alone.
Eigenschaften
CAS-Nummer |
63243-50-5 |
|---|---|
Molekularformel |
C6H9Li |
Molekulargewicht |
88.1 g/mol |
IUPAC-Name |
lithium;1,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H9.Li/c1-5-4-6(5,2)3;/h1-3H3;/q-1;+1 |
InChI-Schlüssel |
QVTZSARJCKPNEL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=[C-]C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)

![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)






![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)

